[1,1'-Biphenyl]-2,2'-diol, 4,4',5,5',6,6'-hexamethoxy-
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Overview
Description
[1,1’-Biphenyl]-2,2’-diol, 4,4’,5,5’,6,6’-hexamethoxy- is a complex organic compound characterized by its biphenyl structure with multiple methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2,2’-diol, 4,4’,5,5’,6,6’-hexamethoxy- typically involves the methoxylation of biphenyl derivatives. One common method includes the use of methanol and a strong acid catalyst to introduce methoxy groups onto the biphenyl structure. The reaction conditions often require elevated temperatures and prolonged reaction times to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalytic systems can also enhance the efficiency of the methoxylation process, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups, altering the compound’s properties.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxylated biphenyls.
Scientific Research Applications
Chemistry
In chemistry, [1,1’-Biphenyl]-2,2’-diol, 4,4’,5,5’,6,6’-hexamethoxy- is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of methoxy groups on biological activity. It may also serve as a model compound for understanding the interactions between biphenyl derivatives and biological systems.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its effects on various biological targets and pathways.
Industry
In the industrial sector, [1,1’-Biphenyl]-2,2’-diol, 4,4’,5,5’,6,6’-hexamethoxy- can be used in the production of polymers, resins, and other materials. Its chemical stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2,2’-diol, 4,4’,5,5’,6,6’-hexamethoxy- involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- [1,1’-Biphenyl]-2,2’-diol, 4,4’,5,5’-tetramethoxy-
- [1,1’-Biphenyl]-2,2’-diol, 4,4’,5,5’,6,6’-hexahydroxy-
- [1,1’-Biphenyl]-2,2’-diol, 4,4’,5,5’,6,6’-hexachloro-
Uniqueness
Compared to similar compounds, [1,1’-Biphenyl]-2,2’-diol, 4,4’,5,5’,6,6’-hexamethoxy- stands out due to its high degree of methoxylation. This unique feature imparts distinct chemical and physical properties, making it particularly useful in specific applications where other biphenyl derivatives may not be as effective.
Properties
CAS No. |
141082-07-7 |
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Molecular Formula |
C18H22O8 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-(6-hydroxy-2,3,4-trimethoxyphenyl)-3,4,5-trimethoxyphenol |
InChI |
InChI=1S/C18H22O8/c1-21-11-7-9(19)13(17(25-5)15(11)23-3)14-10(20)8-12(22-2)16(24-4)18(14)26-6/h7-8,19-20H,1-6H3 |
InChI Key |
FBCARUOUUSZNTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)O)C2=C(C(=C(C=C2O)OC)OC)OC)OC)OC |
Origin of Product |
United States |
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